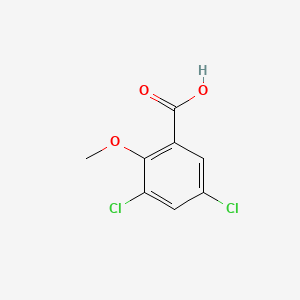

3,5-Dichloro-2-methoxybenzoic acid

Description

BenchChem offers high-quality 3,5-Dichloro-2-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dichloro-2-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVSCSCAPKFMEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90177316 | |

| Record name | 3,5-Dichloro-o-anisic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22775-37-7 | |

| Record name | 3,5-Dichloro-2-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22775-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-o-anisic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022775377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichloro-o-anisic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloro-o-anisic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DICHLORO-O-ANISIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6Y7TP3UN4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 3,5-Dichloro-2-methoxybenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physical properties of 3,5-Dichloro-2-methoxybenzoic acid. The information is compiled from various chemical databases and presented for easy reference and application in a research and development setting.

Chemical Identity

Quantitative Physical Properties

The key physical and chemical properties of 3,5-Dichloro-2-methoxybenzoic acid are summarized in the table below. These values are essential for understanding the compound's behavior in various experimental and formulation contexts.

| Property | Value | Source |

| Molecular Weight | 221.04 g/mol | [1] |

| Melting Point | 166-167 °C | [4] |

| Boiling Point | 333.2 ± 37.0 °C (Predicted) | [4] |

| Appearance | White to off-white crystalline solid (Inferred from related compounds) | [5] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone (Inferred from related compounds) | [5][6] |

| pKa | No experimental data available. Predicted for the related 3,5-Dichlorobenzoic acid: 3.46 ± 0.10 | [5] |

Experimental Protocols for Property Determination

While the specific experimental reports for determining the physical properties of 3,5-Dichloro-2-methoxybenzoic acid are not publicly detailed, the values presented are typically obtained using standardized, high-precision analytical methods. Below are the general methodologies employed for such characterizations.

3.1 Melting Point Determination The melting point is a critical indicator of purity. The standard method for its determination is the Capillary Melting Point Method .

-

Principle: A small, powdered sample of the crystalline solid is packed into a thin capillary tube. The tube is heated in a calibrated apparatus alongside a thermometer. The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point range.

-

Alternative Method: Differential Scanning Calorimetry (DSC) can also be used. This technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference. The melting point is observed as an endothermic peak on the DSC thermogram.

3.2 Boiling Point Determination For high-boiling-point solids, the boiling point is often predicted using computational models or determined experimentally under vacuum to prevent decomposition.

-

Principle (Distillation): The compound is heated until it transitions from liquid to vapor. The temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid is the boiling point. For high-boiling-point compounds, this is often performed under reduced pressure (vacuum distillation) and the result extrapolated to atmospheric pressure.

-

Computational Prediction: As indicated by the available data, the boiling point for this compound is often predicted using software that employs quantitative structure-property relationship (QSPR) models based on the molecule's structure.

3.3 Solubility Assessment Solubility is determined by adding a solute to a solvent until the solution is saturated and undissolved solid remains.

-

Principle (Equilibrium Method): A surplus of the solid compound is mixed with a specific solvent in a sealed container. The mixture is agitated at a constant temperature for an extended period to ensure equilibrium is reached. The solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is measured using techniques like HPLC or UV-Vis spectroscopy. This process is repeated for various solvents of interest.

Visualization of Workflow

The logical flow for the physical characterization of a chemical compound like 3,5-Dichloro-2-methoxybenzoic acid is outlined below. This process ensures a systematic evaluation of its fundamental properties.

Caption: Logical workflow for the synthesis, purification, and physical characterization of a chemical compound.

References

- 1. 3,5-Dichloro-o-anisic acid | C8H6Cl2O3 | CID 89831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-DICHLORO-2-METHOXYBENZOIC ACID | 22775-37-7 [chemicalbook.com]

- 3. PubChemLite - 3,5-dichloro-2-methoxybenzoic acid (C8H6Cl2O3) [pubchemlite.lcsb.uni.lu]

- 4. 3,5-DICHLORO-2-METHOXYBENZOIC ACID CAS#: 22775-37-7 [m.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

3,5-Dichloro-2-methoxybenzoic acid CAS number

An In-depth Technical Guide to 3,5-Dichloro-2-methoxybenzoic Acid (CAS No. 22775-37-7)

This technical guide provides a comprehensive overview of 3,5-Dichloro-2-methoxybenzoic acid, a chemical compound of interest to researchers, scientists, and professionals in drug development and chemical synthesis.

Core Properties

3,5-Dichloro-2-methoxybenzoic acid is a dichlorinated derivative of methoxybenzoic acid. Its chemical structure and properties are detailed below. It is important to distinguish this compound from its more commercially known isomer, 3,6-Dichloro-2-methoxybenzoic acid (Dicamba), a common herbicide. 3,5-Dichloro-2-methoxybenzoic acid has been identified as a major impurity in technical grade Dicamba.[1]

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value |

| CAS Number | 22775-37-7 |

| IUPAC Name | 3,5-dichloro-2-methoxybenzoic acid |

| Molecular Formula | C₈H₆Cl₂O₃ |

| Molecular Weight | 221.04 g/mol |

| Canonical SMILES | COC1=C(C=C(C=C1Cl)Cl)C(=O)O |

| InChI Key | AUVSCSCAPKFMEK-UHFFFAOYSA-N |

Table 2: Computed Physicochemical Properties

| Property | Value |

| Monoisotopic Mass | 219.9694 g/mol |

| XLogP3 | 2.7 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 219.969399 g/mol |

| Topological Polar Surface Area | 46.5 Ų |

| Heavy Atom Count | 13 |

| Complexity | 198 |

Note: The data in Table 2 is computationally derived and may differ from experimental values.

Synthesis and Experimental Protocols

Illustrative Experimental Protocol: Synthesis of a Dichlorinated Benzoic Acid Precursor

The following is a representative protocol for the synthesis of 3,5-dichlorobenzoic acid from benzonitrile, which could serve as a precursor.

Reaction: Chlorination of benzonitrile followed by hydrolysis.

Procedure:

-

Chlorination: Benzonitrile is used as the raw material and is chlorinated to produce 3,5-dichlorobenzonitrile.[2]

-

Hydrolysis and Acidification: The resulting 3,5-dichlorobenzonitrile undergoes hydrolysis and acidification to yield 3,5-dichlorobenzoic acid.[2]

Diagram 1: General Synthesis Workflow

Caption: General Synthesis Workflow for a Dichlorinated Benzoic Acid.

Biological Activity and Potential Mechanisms of Action

Direct studies on the biological activity and signaling pathways of 3,5-Dichloro-2-methoxybenzoic acid are limited. However, research on structurally similar compounds can provide insights into its potential biological effects.

A study on the isomer 3,5-dichloro-2-hydroxybenzoic acid (3,5-DC-2-HBA) , a phenolic disinfection byproduct found in drinking water, investigated its cytotoxicity.[3] The study found that 3,5-DC-2-HBA exhibited significant cytotoxicity in various mammalian cell lines and caused a dose-dependent increase in intracellular superoxide dismutase (SOD) activity.[3] Molecular docking simulations suggest that the compound interacts with Cu/Zn-superoxide dismutase (Cu/Zn-SOD) through van der Waals forces and hydrogen bonding.[3] This interaction may lead to conformational changes in the enzyme, modulating its activity and contributing to oxidative stress, which is a potential mechanism for its cytotoxicity.[3]

Diagram 2: Postulated Cytotoxic Mechanism of a Related Compound

Caption: Postulated Cytotoxic Mechanism of a Related Compound.

Safety and Handling

Hazard Identification:

-

Oral: Harmful if swallowed.[4]

-

Skin: May cause skin irritation.[4]

-

Eyes: Causes serious eye irritation.[4]

-

Inhalation: May cause respiratory irritation.[4]

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5]

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Store away from incompatible materials.[6]

-

Spills: In case of a spill, contain the material to prevent environmental discharge. Use an appropriate absorbent material and dispose of it as chemical waste.[6][7]

First Aid:

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[7]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

-

If on Skin: Wash off with soap and plenty of water.[7]

-

If Inhaled: Remove to fresh air.[7]

References

- 1. Dicamba | C8H6Cl2O3 | CID 3030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]

- 3. Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3,5-Dichloro-o-anisic acid | C8H6Cl2O3 | CID 89831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemos.de [chemos.de]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. assets.greenbook.net [assets.greenbook.net]

An In-depth Technical Guide to the Synthesis of 3,5-Dichloro-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 3,5-dichloro-2-methoxybenzoic acid, a valuable compound in chemical research and a potential building block in drug development. This document outlines the core synthetic strategies, provides detailed experimental protocols for key reactions, and presents quantitative data in a structured format for easy comparison and implementation.

Core Synthesis Pathways

The most prominent and well-documented synthesis of 3,5-dichloro-2-methoxybenzoic acid originates from salicylic acid. This multi-step process involves the selective chlorination of the aromatic ring followed by the methylation of the phenolic hydroxyl group. An alternative, though less detailed in current literature, involves the direct chlorination of 2-methoxybenzoic acid.

Pathway 1: Chlorination of Salicylic Acid followed by Methylation

This pathway is a robust method for the preparation of 3,5-dichloro-2-methoxybenzoic acid, commencing with the readily available starting material, salicylic acid. The synthesis proceeds through two key transformations:

-

Chlorination of Salicylic Acid: The initial step involves the dichlorination of salicylic acid to yield 3,5-dichlorosalicylic acid.

-

O-Methylation of 3,5-Dichlorosalicylic Acid: The subsequent and crucial step is the selective methylation of the phenolic hydroxyl group of 3,5-dichlorosalicylic acid to afford the final product.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dichlorosalicylic Acid from Salicylic Acid

This protocol is adapted from a patented method describing the chlorination of salicylic acid in a sulfuric acid medium.[1]

Materials:

-

Salicylic Acid

-

Concentrated Sulfuric Acid (98%)

-

Chlorine Gas

-

Ice

Procedure:

-

Dissolve salicylic acid in concentrated sulfuric acid in a reaction vessel equipped with a gas inlet tube and a stirrer.

-

Cool the resulting solution to 5-10°C using an ice bath.

-

Bubble chlorine gas into the stirred solution while maintaining the temperature between 5-10°C.

-

Continue the chlorination at this temperature. The reaction progress can be monitored by techniques such as gas phase chromatography to confirm the formation of 3,5-dichlorosalicylic acid.[1]

-

After the initial chlorination, the reaction mixture is heated to a higher temperature, for instance, 65-70°C, and chlorination is continued to ensure the completion of the dichlorination.[1]

-

Upon completion, the reaction mixture is carefully quenched by pouring it over ice.

-

The precipitated 3,5-dichlorosalicylic acid is then collected by filtration, washed with cold water, and dried.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Salicylic Acid | [1] |

| Reagent | Chlorine Gas, Sulfuric Acid | [1] |

| Temperature (Initial) | 5-10°C | [1] |

| Temperature (Final) | 65-70°C | [1] |

| Product | 3,5-Dichlorosalicylic Acid | [1] |

| Yield | High (in-situ yield reported as 95-98%) | [1] |

Protocol 2: O-Methylation of 3,5-Dichlorosalicylic Acid

The selective methylation of the phenolic hydroxyl group in the presence of a carboxylic acid is a critical step. This can be achieved through a two-step protection-methylation-deprotection sequence or potentially through a direct selective methylation.

Method A: Protection-Methylation-Deprotection

This method involves the initial protection of the more acidic carboxylic acid group as an ester, followed by methylation of the phenolic hydroxyl group, and concluding with the hydrolysis of the ester to reveal the carboxylic acid.

Step 1: Esterification of 3,5-Dichlorosalicylic Acid

Materials:

-

3,5-Dichlorosalicylic Acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (catalyst)

Procedure:

-

Suspend 3,5-dichlorosalicylic acid in an excess of anhydrous methanol.

-

Add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reflux the mixture until the reaction is complete, which can be monitored by TLC or HPLC.

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain methyl 3,5-dichloro-2-hydroxybenzoate.

Step 2: O-Methylation of Methyl 3,5-dichloro-2-hydroxybenzoate

Materials:

-

Methyl 3,5-dichloro-2-hydroxybenzoate

-

Dimethyl sulfate (DMS) or Methyl Iodide

-

A suitable base (e.g., Potassium Carbonate)

-

Anhydrous Acetone or DMF

Procedure:

-

Dissolve methyl 3,5-dichloro-2-hydroxybenzoate in anhydrous acetone or DMF.

-

Add a slight excess of a suitable base, such as potassium carbonate.

-

To the stirred suspension, add dimethyl sulfate or methyl iodide dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.

-

Once the reaction is complete, cool the mixture and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer to yield methyl 3,5-dichloro-2-methoxybenzoate.

Step 3: Hydrolysis of Methyl 3,5-dichloro-2-methoxybenzoate

Materials:

-

Methyl 3,5-dichloro-2-methoxybenzoate

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Methanol/Water mixture

Procedure:

-

Dissolve methyl 3,5-dichloro-2-methoxybenzoate in a mixture of methanol and water.

-

Add an excess of sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC or HPLC).

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Dilute the aqueous residue with water and acidify with a mineral acid (e.g., HCl) to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to obtain 3,5-dichloro-2-methoxybenzoic acid.

A patent for the synthesis of the related 3,6-dichloro-2-methoxybenzoic acid (Dicamba) reports the methylation of the alkali metal salt of 3,6-dichlorosalicylic acid using a methylating agent like methyl chloride or dimethyl sulfate at temperatures ranging from 60 to 160°C, followed by hydrolysis of the resulting ester.[2][3] The yield for the final hydrolysis step to Dicamba was reported to be 97 mole % with a purity of 98.0%.[2]

| Parameter | Value | Reference |

| Starting Material | Alkali metal salt of 3,6-dichlorosalicylic acid | [2][3] |

| Methylating Agent | Methyl chloride or Dimethyl sulfate | [2][3] |

| Temperature | 60-160°C | [2][3] |

| Intermediate | Methyl 3,6-dichloro-2-methoxybenzoate | [2][3] |

| Hydrolysis Temp. | 50-130°C | [3] |

| Final Product | 3,6-Dichloro-2-methoxybenzoic acid | [2][3] |

| Yield (Hydrolysis) | 97 mole % | [2] |

| Purity (Crude) | 98.0% | [2] |

Method B: Direct Selective O-Methylation (Conceptual)

A direct selective O-methylation of the phenolic hydroxyl group over the carboxylic acid is challenging but potentially achievable under carefully controlled conditions. This would likely involve a specific choice of base and methylating agent to favor the phenoxide formation and subsequent methylation. Green chemistry approaches using reagents like dimethyl carbonate (DMC) with a suitable catalyst could also be explored.

Conclusion

The synthesis of 3,5-dichloro-2-methoxybenzoic acid is most reliably achieved through a multi-step sequence starting from salicylic acid. The key steps involve a robust chlorination protocol to form 3,5-dichlorosalicylic acid, followed by a more nuanced methylation process. While a protection-methylation-deprotection strategy for the hydroxyl group is a standard and predictable approach, further research into direct selective O-methylation could provide a more efficient and atom-economical route. The experimental details and quantitative data provided in this guide offer a solid foundation for researchers and professionals to undertake the synthesis of this important chemical entity.

References

- 1. US4308395A - Processes for preparing 3,5,6-trichlorosalicylic acid and esters thereof - Google Patents [patents.google.com]

- 2. WO2017191554A1 - Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba) - Google Patents [patents.google.com]

- 3. US20190119189A1 - Process for preparation of 3,6-Dichloro-2-Methoxybenzoic Acid (DICAMBA) - Google Patents [patents.google.com]

Solubility Profile of 3,5-Dichloro-2-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Dichloro-2-methoxybenzoic acid, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of experimental quantitative solubility data in public literature, this guide combines predicted physicochemical properties with a detailed experimental protocol for determining solubility, enabling researchers to conduct their own assessments.

Core Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is crucial for predicting its solubility behavior. The following table summarizes key predicted values for 3,5-Dichloro-2-methoxybenzoic acid. These computational predictions serve as valuable estimates in the absence of extensive experimental data.

| Property | Predicted Value | Source |

| pKa | 3.35 ± 0.10 | ChemicalBook[1] |

| Density | 1.474 ± 0.06 g/cm³ | ChemicalBook[1] |

| XlogP | 2.7 | PubChemLite[2] |

| Appearance | White to off-white solid | ChemicalBook[1] |

Note: These values are computationally predicted and should be confirmed by experimental analysis for critical applications.

Solubility in Common Solvents: A Qualitative Overview

While specific quantitative data is scarce, the solubility of structurally similar compounds, such as 3,5-Dichlorobenzoic acid, suggests that 3,5-Dichloro-2-methoxybenzoic acid is likely to be sparingly soluble in water and demonstrate improved solubility in organic solvents like ethanol, acetone, and dichloromethane[3]. The carboxylic acid moiety contributes to some aqueous solubility, which is expected to be pH-dependent, with higher solubility in alkaline solutions due to salt formation. The presence of two chlorine atoms and a methoxy group on the benzene ring increases the lipophilicity of the molecule, favoring solubility in less polar organic solvents.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a given solvent. The following protocol provides a detailed methodology for its implementation.

1. Materials and Equipment:

-

3,5-Dichloro-2-methoxybenzoic acid (solid)

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Diethyl Ether, Hexane)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid 3,5-Dichloro-2-methoxybenzoic acid to a series of vials, each containing a known volume of the respective solvent. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). Periodically, visually inspect the vials to ensure that undissolved solid remains.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to sediment.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant from each vial using a syringe. Immediately filter the aliquot through a syringe filter into a clean, dry container. This step is critical to remove any undissolved microparticles.

-

Quantification:

-

Preparation of Standards: Prepare a series of standard solutions of 3,5-Dichloro-2-methoxybenzoic acid of known concentrations in the respective solvent.

-

Analysis: Analyze both the standard solutions and the filtered sample solutions using a suitable analytical method (e.g., UV-Vis spectrophotometry at the wavelength of maximum absorbance or HPLC).

-

Calibration Curve: Construct a calibration curve by plotting the analytical response of the standards against their known concentrations.

-

Determination of Solubility: Use the calibration curve to determine the concentration of 3,5-Dichloro-2-methoxybenzoic acid in the filtered sample solutions. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

3. Data Reporting:

Solubility should be reported in standard units such as grams per liter (g/L) or moles per liter (mol/L). The temperature at which the measurement was conducted must always be specified.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 3,5-Dichloro-2-methoxybenzoic acid.

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

References

An In-depth Technical Guide to 3,5-Dichloro-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dichloro-2-methoxybenzoic acid, including its chemical identity, physicochemical properties, and its relationship to the commercially significant herbicide, Dicamba. Due to the limited availability of public domain data on the specific synthesis and biological activity of 3,5-Dichloro-2-methoxybenzoic acid, this guide also includes relevant information on its isomer, 3,6-dichloro-2-methoxybenzoic acid (Dicamba), for comparative context.

Chemical Identity: IUPAC Name and Synonyms

The nomenclature for a chemical compound is critical for its unambiguous identification in research and regulatory contexts.

IUPAC Name: 3,5-dichloro-2-methoxybenzoic acid[1]

Synonyms: A variety of synonyms are used to refer to this compound in chemical literature and databases. These include:

-

3,5-Dichloro-o-anisic acid[1]

-

2-METHOXY-3,5-DICHLOROBENZOIC ACID[1]

-

Benzoic acid, 3,5-dichloro-2-methoxy-[1]

-

UNII-R6Y7TP3UN4[1]

-

EINECS 245-213-1[1]

Physicochemical and Computed Properties

A summary of the key physical and chemical properties of 3,5-Dichloro-2-methoxybenzoic acid is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental and environmental settings.

| Property | Value | Source |

| Molecular Formula | C₈H₆Cl₂O₃ | PubChem[1] |

| Molecular Weight | 221.03 g/mol | PubChem[1] |

| CAS Number | 22775-37-7 | PubChem[1] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Poorly soluble in water (predicted) | |

| XLogP3 | 2.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 219.9693994 Da | PubChem[1] |

| Monoisotopic Mass | 219.9693994 Da | PubChem[1] |

| Topological Polar Surface Area | 46.5 Ų | PubChem[1] |

Contextual Importance: An Impurity in Dicamba

3,5-Dichloro-2-methoxybenzoic acid is primarily recognized as a significant impurity in the commercial formulations of the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid)[2]. The presence of this isomer can be a result of the manufacturing process of Dicamba. Understanding the properties and potential biological effects of this impurity is crucial for the quality control and risk assessment of Dicamba-based products.

Experimental Protocols

Hypothetical Synthesis of 3,5-Dichloro-2-methoxybenzoic Acid:

A potential method for the synthesis of 3,5-Dichloro-2-methoxybenzoic acid involves the methylation of 3,5-dichlorosalicylic acid. This reaction would specifically target the hydroxyl group at the 2-position.

Reaction Scheme:

Caption: Plausible synthetic route to 3,5-Dichloro-2-methoxybenzoic acid.

Detailed Hypothetical Protocol:

-

Dissolution: Dissolve 3,5-dichlorosalicylic acid in a suitable aprotic polar solvent, such as acetone or dimethylformamide (DMF).

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃), to the solution to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.

-

Methylation: Add a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I), to the reaction mixture. The reaction should be stirred at room temperature or with gentle heating.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, quench the reaction with water and acidify the mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Disclaimer: This is a hypothetical protocol and would require optimization for practical application.

Biological Activity and Signaling Pathways

There is a significant lack of publicly available data on the specific biological activities and signaling pathways of 3,5-Dichloro-2-methoxybenzoic acid. Its primary relevance in a biological context is as an impurity in Dicamba.

For context, its isomer, Dicamba (3,6-dichloro-2-methoxybenzoic acid) , is a well-characterized herbicide.

Mechanism of Action of Dicamba:

Dicamba acts as a synthetic auxin, a class of plant growth regulators[3][4]. It mimics the natural plant hormone auxin, leading to uncontrolled and abnormal plant growth, which ultimately results in the death of susceptible broadleaf plants[3][4]. This mode of action is specific to plants.

The following diagram illustrates the generalized mechanism of action for auxin-mimicking herbicides like Dicamba.

Caption: Generalized signaling pathway for auxin-mimicking herbicides like Dicamba.

It is plausible that 3,5-Dichloro-2-methoxybenzoic acid could have some level of auxin-like activity, but this has not been well-documented. Further research is needed to elucidate its specific biological effects.

Conclusion

3,5-Dichloro-2-methoxybenzoic acid is a chemically defined compound with known physicochemical properties. Its primary significance in the scientific and industrial landscape is as an impurity in the widely used herbicide, Dicamba. While a plausible synthetic route can be proposed, detailed experimental protocols and comprehensive data on its biological activity are currently lacking in the public domain. Future research focused on the synthesis, purification, and biological characterization of this isomer would be valuable for a more complete understanding of its potential effects and for the continued quality assessment of Dicamba-based agricultural products.

References

- 1. 3,5-Dichloro-o-anisic acid | C8H6Cl2O3 | CID 89831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dicamba | C8H6Cl2O3 | CID 3030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dicamba - Wikipedia [en.wikipedia.org]

- 4. WO2017191554A1 - Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba) - Google Patents [patents.google.com]

Spectroscopic Profile of 3,5-Dichloro-2-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Dichloro-2-methoxybenzoic acid. Due to the limited availability of experimentally derived spectra for this specific compound, this document presents a combination of predicted data and analysis based on structurally analogous compounds. This guide is intended to support researchers in the identification, characterization, and quality control of 3,5-Dichloro-2-methoxybenzoic acid in various research and development applications.

Chemical Structure and Properties

3,5-Dichloro-2-methoxybenzoic acid is a halogenated and methoxylated derivative of benzoic acid. Its chemical structure significantly influences its spectroscopic properties.

Molecular Formula: C₈H₆Cl₂O₃[1][2]

Molecular Weight: 221.04 g/mol [2]

InChI Key: AUVSCSCAPKFMEK-UHFFFAOYSA-N[1][2]

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for 3,5-Dichloro-2-methoxybenzoic acid based on computational predictions and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~11-13 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is expected to be a broad singlet in the downfield region, highly dependent on solvent and concentration.[3][4][5] |

| ~7.5-7.8 | Doublet | 1H | Ar-H | Aromatic proton ortho to the carboxylic acid group. |

| ~7.3-7.6 | Doublet | 1H | Ar-H | Aromatic proton para to the carboxylic acid group. |

| ~3.9 | Singlet | 3H | -OCH₃ | The methoxy group protons will appear as a sharp singlet. |

Note: Predicted chemical shifts are based on the analysis of similar compounds such as 5-Chloro-2-methoxybenzoic acid and 3,5-dimethoxybenzoic acid. Actual values may vary.[6][7]

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~165-170 | -COOH | The carbonyl carbon of the carboxylic acid.[3][4] |

| ~155-160 | C-OCH₃ | Aromatic carbon attached to the methoxy group. |

| ~135-140 | C-Cl | Aromatic carbons attached to the chlorine atoms. |

| ~130-135 | C-COOH | Aromatic carbon attached to the carboxylic acid group. |

| ~120-130 | Ar-CH | Aromatic carbons bearing hydrogen atoms. |

| ~55-60 | -OCH₃ | Carbon of the methoxy group. |

Note: Predicted chemical shifts are based on data for analogous compounds like 5-Chloro-2-methoxybenzoic acid and 3,5-dimethoxybenzoic acid.[8][9]

Infrared (IR) Spectroscopy

Table 3: Expected Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer)[3][5] |

| ~3000 | Medium | C-H stretch (Aromatic) |

| ~2950 | Medium | C-H stretch (Methoxy) |

| 1680-1710 | Strong | C=O stretch (Carboxylic acid dimer)[3][5] |

| 1550-1600 | Medium-Strong | C=C stretch (Aromatic ring) |

| 1250-1300 | Strong | C-O stretch (Carboxylic acid) |

| 1000-1100 | Strong | C-O stretch (Aryl ether) |

| 700-850 | Strong | C-Cl stretch |

Note: Expected absorption bands are based on the known IR spectra of carboxylic acids and halogenated aromatic compounds.[10]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 220.97668 |

| [M+Na]⁺ | 242.95862 |

| [M-H]⁻ | 218.96212 |

| [M]⁺ | 219.96885 |

Source: Predicted data from PubChemLite.[1] The mass spectrum is expected to show a characteristic isotopic pattern due to the presence of two chlorine atoms.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for 3,5-Dichloro-2-methoxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of 3,5-Dichloro-2-methoxybenzoic acid.

Materials:

-

3,5-Dichloro-2-methoxybenzoic acid sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the 3,5-Dichloro-2-methoxybenzoic acid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for the appropriate nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H NMR spectrum.

-

Typical parameters: spectral width of 15-20 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 8-16 scans.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more).

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of solid 3,5-Dichloro-2-methoxybenzoic acid.

Method: Attenuated Total Reflectance (ATR)

Materials:

-

3,5-Dichloro-2-methoxybenzoic acid sample (solid)

-

FTIR spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in a suitable solvent and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Measurement:

-

Place a small amount of the solid 3,5-Dichloro-2-methoxybenzoic acid sample onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal and press thoroughly with a suitable solvent and lint-free wipes after the measurement.

-

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of 3,5-Dichloro-2-methoxybenzoic acid and its fragments.

Method: Electrospray Ionization (ESI) Mass Spectrometry

Materials:

-

3,5-Dichloro-2-methoxybenzoic acid sample

-

High-purity solvent (e.g., methanol, acetonitrile)

-

Volumetric flasks and pipettes

-

LC-MS or direct-infusion ESI mass spectrometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the 3,5-Dichloro-2-methoxybenzoic acid sample at a concentration of approximately 1 mg/mL in a suitable solvent.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a mixture of solvents compatible with the ESI source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or with 0.1% ammonium hydroxide for negative ion mode).[11]

-

-

Instrument Setup:

-

Calibrate the mass spectrometer according to the manufacturer's instructions.

-

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas flow, and temperature) to optimal values for the analyte.

-

Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography system.

-

Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or other adducts).

-

Analyze the isotopic pattern to confirm the presence of two chlorine atoms.

-

If fragmentation data is acquired (MS/MS), analyze the fragmentation pattern to gain structural information.

-

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 3,5-Dichloro-2-methoxybenzoic acid.

Caption: Workflow for the spectroscopic analysis of 3,5-Dichloro-2-methoxybenzoic acid.

Caption: Logical relationships between spectroscopic techniques and derived structural information.

References

- 1. PubChemLite - 3,5-dichloro-2-methoxybenzoic acid (C8H6Cl2O3) [pubchemlite.lcsb.uni.lu]

- 2. 3,5-Dichloro-o-anisic acid | C8H6Cl2O3 | CID 89831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 5-Chloro-2-methoxybenzoic acid(3438-16-2) 1H NMR [m.chemicalbook.com]

- 7. 3,5-Dimethoxybenzoic acid(1132-21-4) 1H NMR spectrum [chemicalbook.com]

- 8. 5-Chloro-2-methoxybenzoic acid(3438-16-2) 13C NMR [m.chemicalbook.com]

- 9. 3,5-Dimethoxybenzoic acid(1132-21-4) 13C NMR spectrum [chemicalbook.com]

- 10. 3,5-Dichlorobenzoic acid [webbook.nist.gov]

- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide on the Biological Activity of 3,5-Dichloro-2-methoxybenzoic Acid and its Isomeric Analogs

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct scientific literature detailing the specific biological activity of 3,5-Dichloro-2-methoxybenzoic acid is exceptionally scarce. This compound is most frequently documented as a major impurity in the commercial synthesis of its potent herbicidal isomer, Dicamba (3,6-dichloro-2-methoxybenzoic acid)[1]. Consequently, this guide provides a comprehensive overview of the well-elucidated biological activities of Dicamba as a primary comparative reference. Furthermore, it explores the diverse biological effects of other dichlorobenzoic acid derivatives to offer a broader context for potential research avenues concerning 3,5-Dichloro-2-methoxybenzoic acid.

Chemical Identity of 3,5-Dichloro-2-methoxybenzoic Acid

| Property | Value |

| IUPAC Name | 3,5-dichloro-2-methoxybenzoic acid[2] |

| Synonyms | 3,5-Dichloro-o-anisic acid[2] |

| CAS Number | 22775-37-7[2][3] |

| Molecular Formula | C₈H₆Cl₂O₃[2][3][4] |

| Molecular Weight | 221.03 g/mol [2] |

| SMILES | COC1=C(C=C(C=C1Cl)Cl)C(=O)O[2][4] |

| InChIKey | AUVSCSCAPKFMEK-UHFFFAOYSA-N[2] |

The Biological Activity of Dicamba (3,6-dichloro-2-methoxybenzoic acid): A Primary Comparative Isomer

Dicamba is a widely utilized selective systemic herbicide.[5] Its primary mechanism of action in plants is as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible broadleaf weeds.[5]

Mechanism of Action in Plants

The herbicidal activity of Dicamba is initiated by its binding to auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of ubiquitin ligase complexes. This binding event triggers a signaling cascade that leads to the degradation of Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. The removal of these repressors allows for the expression of auxin-responsive genes, which are involved in cell division, elongation, and differentiation. The sustained and unregulated activation of these pathways by Dicamba overwhelms the plant's normal growth processes, causing epinasty, stem and petiole twisting, and eventual necrosis.

Metabolism of Dicamba

In tolerant plants and soil microorganisms, Dicamba can be metabolized into less phytotoxic compounds. The primary metabolic pathway involves the O-demethylation of the methoxy group at the C2 position, followed by hydroxylation. The major metabolite is 3,6-dichlorosalicylic acid, which has significantly lower herbicidal activity.

Biological Activities of Other Dichlorobenzoic Acid Derivatives

While data on 3,5-Dichloro-2-methoxybenzoic acid is lacking, various other dichlorobenzoic acid derivatives have been synthesized and evaluated for a range of biological activities. These studies suggest that the dichlorobenzoic acid scaffold can be a valuable pharmacophore in drug discovery.

Summary of Quantitative Data for Dichlorobenzoic Acid Derivatives

| Compound Class | Target/Assay | Activity (IC₅₀/EC₅₀) | Reference |

| 2,4-Dichloro-5-sulfamoylbenzoic Acid Derivatives | Carbonic Anhydrase IX and XII Inhibition | Selective inhibition reported | N/A |

| Cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition | IC₅₀ values in the nanomolar range for some derivatives | [6] |

| 3-(3,5-Dichlorophenyl)benzoic acid analogs | Anticancer activity (various cell lines) | Varies with specific analog | [7] |

| 2,4-Dichlorobenzoic acid derivatives | α-glucosidase and α-amylase inhibition | Potent inhibition by some derivatives | [8] |

Experimental Protocols for Key Assays

3.2.1. In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is commonly used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

-

Principle: The enzyme hydrolyzes the substrate acetylthiocholine (or butyrylthiocholine) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.

-

Procedure:

-

Prepare solutions of the test compound at various concentrations.

-

In a 96-well plate, add the enzyme solution (AChE or BuChE), DTNB, and the test compound.

-

Incubate the mixture for a defined period at a specific temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine).

-

Monitor the change in absorbance at 412 nm over time using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.[6]

-

3.2.2. Carbonic Anhydrase Inhibition Assay

The inhibitory activity against various carbonic anhydrase (CA) isoforms is often determined using a stopped-flow CO₂ hydrase assay.

-

Principle: This method measures the enzyme's ability to catalyze the hydration of CO₂. The change in pH due to the formation of carbonic acid is monitored using a pH indicator.

-

Procedure:

-

A solution of the CA isoenzyme is mixed with a buffer containing a pH indicator.

-

The test inhibitor at various concentrations is added to the enzyme solution.

-

A CO₂-saturated solution is rapidly mixed with the enzyme/inhibitor solution.

-

The time course of the pH change is monitored spectrophotometrically.

-

The initial rates of the reaction are determined, and the IC₅₀ values are calculated from the dose-response curves.

-

Proposed Research Workflow for 3,5-Dichloro-2-methoxybenzoic Acid

Given the lack of biological data for 3,5-Dichloro-2-methoxybenzoic acid, a systematic investigation is warranted. The following workflow outlines a potential research strategy.

Conclusion

There is a significant gap in the scientific literature regarding the biological activity of 3,5-Dichloro-2-methoxybenzoic acid. Its primary relevance to date has been as an impurity in the production of the herbicide Dicamba. However, the diverse biological activities exhibited by its isomer, Dicamba, and other dichlorobenzoic acid derivatives suggest that 3,5-Dichloro-2-methoxybenzoic acid could possess uncharacterized pharmacological or toxicological properties. Future research employing systematic screening and mechanistic studies is necessary to elucidate the biological profile of this compound and determine its potential for applications in drug discovery or its environmental and health impact.

References

- 1. Dicamba | C8H6Cl2O3 | CID 3030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Dichloro-o-anisic acid | C8H6Cl2O3 | CID 89831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-Dichloro-2-methoxybenzoic acid | 22775-37-7 | FD55755 [biosynth.com]

- 4. PubChemLite - 3,5-dichloro-2-methoxybenzoic acid (C8H6Cl2O3) [pubchemlite.lcsb.uni.lu]

- 5. WO2017191554A1 - Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba) - Google Patents [patents.google.com]

- 6. New cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids with neuroprotection against oxidative stress for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Potential Derivatives of 3,5-Dichloro-2-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichloro-2-methoxybenzoic acid is a halogenated aromatic carboxylic acid that holds potential as a scaffold for the development of novel therapeutic agents. Its unique substitution pattern, featuring both electron-withdrawing chloro groups and an electron-donating methoxy group, provides a platform for the synthesis of a diverse range of derivatives. This technical guide explores the potential for creating various classes of derivatives from this core molecule, including amides, esters, and heterocyclic compounds. By drawing parallels with structurally similar compounds, this document outlines potential synthetic pathways, experimental protocols, and prospective biological activities, such as antimicrobial and anticancer effects. All quantitative data from related studies are summarized for comparative analysis, and key experimental workflows are visualized to aid in research and development.

Introduction

The benzoic acid framework is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of therapeutic agents. The strategic placement of substituents on the phenyl ring can profoundly influence the molecule's physicochemical properties and biological activity. 3,5-Dichloro-2-methoxybenzoic acid presents an interesting starting point for derivatization due to the presence of functional groups that can be readily modified. The carboxylic acid moiety can be converted into esters, amides, and other related functional groups, while the aromatic ring itself can potentially undergo further substitution, although the existing substituents will direct this reactivity. This guide will delve into the prospective derivatization of this molecule and the potential biological significance of the resulting compounds.

Potential Derivative Classes and Synthetic Strategies

Based on the reactivity of the carboxylic acid group and the aromatic ring, several classes of derivatives can be proposed. The following sections outline the synthesis of these derivatives, drawing upon established organic chemistry principles and methodologies reported for analogous compounds.

Amide Derivatives

The synthesis of amide derivatives from 3,5-dichloro-2-methoxybenzoic acid can be achieved through the activation of the carboxylic acid followed by reaction with a primary or secondary amine.

Experimental Protocol: General Procedure for Amide Synthesis

-

Activation of the Carboxylic Acid: To a solution of 3,5-dichloro-2-methoxybenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 eq). Alternatively, the carboxylic acid can be converted to its acid chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride.

-

Amine Coupling: To the activated carboxylic acid solution, add the desired primary or secondary amine (1.2 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

-

Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove any precipitated urea (if DCC is used). Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.

Caption: Synthesis of Amide Derivatives.

Ester Derivatives

Esterification of 3,5-dichloro-2-methoxybenzoic acid can be accomplished through several standard methods, including Fischer esterification or by reaction with alkyl halides after conversion to the carboxylate salt.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask, dissolve 3,5-dichloro-2-methoxybenzoic acid (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

-

Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).

-

Reaction Conditions: Heat the mixture to reflux and maintain the temperature for 4-8 hours. Monitor the reaction by TLC.

-

Work-up and Purification: After cooling to room temperature, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by column chromatography or distillation.

Caption: Synthesis of Ester Derivatives via Fischer Esterification.

Heterocyclic Derivatives

The carboxylic acid functionality can also serve as a precursor for the synthesis of various heterocyclic systems, such as oxadiazoles or thiazoles, which are known to exhibit a wide range of biological activities. For example, conversion to a hydrazide followed by cyclization can yield 1,3,4-oxadiazoles.

Experimental Protocol: Synthesis of 1,3,4-Oxadiazole Derivatives

-

Esterification: Convert 3,5-dichloro-2-methoxybenzoic acid to its methyl or ethyl ester as described in the previous section.

-

Hydrazide Formation: Reflux the ester (1.0 eq) with hydrazine hydrate (N₂H₄·H₂O) (5.0 eq) in an alcoholic solvent (e.g., ethanol) for 8-12 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and collect the precipitated hydrazide by filtration.

-

Cyclization:

-

To form an oxadiazole with a substituent: React the hydrazide (1.0 eq) with a carboxylic acid (1.1 eq) in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) at reflux.

-

To form an oxadiazole-thione: React the hydrazide (1.0 eq) with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) in ethanol at reflux.

-

-

Work-up and Purification: After the reaction, pour the mixture onto crushed ice. Collect the precipitate by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent to obtain the pure 1,3,4-oxadiazole derivative.

Caption: General Workflow for 1,3,4-Oxadiazole Synthesis.

Potential Biological Activities and Quantitative Data from Related Compounds

While specific biological data for a wide range of 3,5-dichloro-2-methoxybenzoic acid derivatives are not extensively reported, the activities of structurally related compounds can provide valuable insights into their potential therapeutic applications.

Antimicrobial Activity

Derivatives of halogenated benzoic acids have shown promise as antimicrobial agents. The following table summarizes the antimicrobial activity of some benzoic acid derivatives against various pathogens.

Table 1: Antimicrobial Activity of Related Benzoic Acid Derivatives

| Compound Class | Test Organism | Activity Metric | Value |

| Benzoic acid hydrazide-hydrazones | M. tuberculosis H37Rv | % Inhibition (100 µg/mL) | 97.9% |

| Benzoic acid hydrazide-hydrazones | M. tuberculosis H37Rv | % Inhibition (200 µg/mL) | 98.7% |

| N-alkylphenyl-3,5-dinitrobenzamides | M. tuberculosis H37Rv | MIC | 0.39 - 6.25 µg/mL |

Data extrapolated from studies on similar but not identical molecular scaffolds.

Anticancer Activity

Various benzoic acid derivatives have been investigated for their anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or signaling pathways crucial for cancer cell proliferation.

Table 2: In Vitro Anticancer Activity of Related Benzoic Acid Derivatives

| Compound Class | Cell Line | Activity Metric | Value |

| Benzoic acid derivatives | HCT-116 (Colon Cancer) | IC₅₀ | Data varies with substitution |

| Benzoic acid derivatives | MCF-7 (Breast Cancer) | IC₅₀ | 15.6 - 18.7 µM |

| Quinazolinone derivatives from 2-aminobenzoic acid | MCF-7 (Breast Cancer) | IC₅₀ | ~100 µM |

Data extrapolated from studies on analogous molecular structures.

Signaling Pathway Implication in Cancer

Certain benzoic acid derivatives have been shown to inhibit signaling pathways implicated in cancer progression, such as the Hedgehog signaling pathway. The inhibition of key proteins like Smoothened (Smo) can disrupt this pathway and lead to an anti-proliferative effect.

Caption: Inhibition of the Hedgehog Signaling Pathway.

Conclusion

3,5-Dichloro-2-methoxybenzoic acid serves as a versatile and promising scaffold for the development of novel derivatives with potential therapeutic applications. The synthetic routes to amides, esters, and heterocyclic compounds are well-established and can be adapted for this specific core. While comprehensive biological data for its derivatives are yet to be fully elucidated, analogies with structurally similar compounds suggest that these derivatives could exhibit significant antimicrobial and anticancer activities. The information presented in this guide provides a foundational framework for researchers to explore the medicinal chemistry of 3,5-dichloro-2-methoxybenzoic acid and its potential derivatives, paving the way for the discovery of new and effective therapeutic agents. Further research is warranted to synthesize and evaluate these compounds to validate their therapeutic potential.

An In-depth Technical Guide to the Safety and Handling of 3,5-Dichloro-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3,5-Dichloro-2-methoxybenzoic acid, a chemical intermediate of interest in research and development. The following sections detail its hazardous properties, toxicological data, recommended handling procedures, and emergency protocols to ensure its safe use in a laboratory setting.

Physicochemical and Hazardous Properties

3,5-Dichloro-2-methoxybenzoic acid is a solid with a molecular weight of 221.04 g/mol .[1] Understanding its fundamental properties is the first step in safe handling.

| Property | Value | Reference |

| Molecular Formula | C₈H₆Cl₂O₃ | [1] |

| Molecular Weight | 221.04 g/mol | [1] |

| IUPAC Name | 3,5-dichloro-2-methoxybenzoic acid | [1] |

| Synonyms | 3,5-Dichloro-o-anisic acid | [1] |

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products.

| GHS Classification | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | |

| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | Warning |

Toxicological Data

| Metric | Value | Species | Compound | Reference |

| LD50 (Oral) | 1039 mg/kg | Rat | 3,6-Dichloro-2-methoxybenzoic acid (Dicamba) |

The primary toxicological concerns associated with chlorinated benzoic acids are their irritant effects on the skin, eyes, and respiratory system. The general toxicity of substituted benzoic acids can be influenced by factors such as the nature and position of the substituent groups on the benzene ring.

Experimental Protocols for Safety Assessment

Standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are used to assess the safety of chemical substances. The following are summaries of key protocols relevant to the hazards identified for 3,5-Dichloro-2-methoxybenzoic acid.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is a stepwise procedure using a small number of animals to classify a substance's oral toxicity.[2]

Caption: Workflow for OECD 423 Acute Oral Toxicity Test.

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

This test evaluates the potential of a substance to cause skin irritation or corrosion.[3] It is typically performed on rabbits.[3]

Caption: Workflow for OECD 404 Dermal Irritation Test.

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This guideline details the procedure for assessing the potential of a substance to cause eye irritation or damage.[4] The test is typically conducted on albino rabbits.[5]

Caption: Workflow for OECD 405 Eye Irritation Test.

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures.

Caption: Personal Protective Equipment Selection Logic.

Engineering Controls

-

Ventilation: Work with 3,5-Dichloro-2-methoxybenzoic acid in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is recommended.

-

Eyewash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible in the work area.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an accidental exposure or spill, prompt and appropriate action is essential.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response

Caption: Chemical Spill Response Workflow.

Disposal Considerations

Dispose of 3,5-Dichloro-2-methoxybenzoic acid and any contaminated materials in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Conclusion

3,5-Dichloro-2-methoxybenzoic acid presents moderate hazards, primarily related to its irritant properties and potential for harm if swallowed. By understanding these risks and implementing the safe handling, storage, and emergency procedures outlined in this guide, researchers, scientists, and drug development professionals can work with this compound in a safe and responsible manner. A thorough risk assessment should always be conducted before beginning any new experimental work with this chemical.

References

- 1. 3,5-Dichloro-o-anisic acid | C8H6Cl2O3 | CID 89831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. QSAR study of the toxicity of benzoic acids to Vibrio fischeri, Daphnia magna and carp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

Methodological & Application

Synthesis of 3,5-Dichloro-2-methoxybenzoic Acid from Salicylic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the two-step synthesis of 3,5-Dichloro-2-methoxybenzoic acid, a valuable building block in pharmaceutical and agrochemical research. The synthesis commences with the chlorination of salicylic acid to yield 3,5-dichloro-2-hydroxybenzoic acid (3,5-dichlorosalicylic acid), followed by the methylation of the phenolic hydroxyl group to afford the final product. This application note includes comprehensive methodologies, quantitative data, and a visual representation of the synthetic workflow to aid in laboratory-scale production.

Introduction

3,5-Dichloro-2-methoxybenzoic acid and its derivatives are important intermediates in the development of novel therapeutic agents and specialized chemicals. The synthetic route detailed herein provides a practical approach for its preparation from readily available starting materials. The initial step involves the regioselective dichlorination of salicylic acid, followed by a specific methylation reaction. Careful control of reaction conditions is crucial to ensure high yield and purity of the desired product.

Data Presentation

| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) | Purity (%) | Melting Point (°C) |

| 1 | Chlorination | Salicylic acid | Chlorine gas, Glacial acetic acid | 3,5-Dichloro-2-hydroxybenzoic acid | ~70-80 | >95 | 220-222 |

| 2 | Methylation | 3,5-Dichloro-2-hydroxybenzoic acid | Dimethyl sulfate, Sodium hydroxide | 3,5-Dichloro-2-methoxybenzoic acid | ~85-95 | >98 | 145-148 |

Experimental Protocols

Step 1: Synthesis of 3,5-Dichloro-2-hydroxybenzoic acid

This protocol is adapted from the chlorination of salicylic acid in glacial acetic acid.

Materials:

-

Salicylic acid (14 g, 0.1 mol)

-

Glacial acetic acid (100 mL)

-

Chlorine gas

-

Ice bath

-

Round-bottom flask (250 mL) with a gas inlet tube and a stirrer

-

Buchner funnel and filter paper

-

Dilute alcohol (for recrystallization)

Procedure:

-

Dissolve salicylic acid (14 g) in glacial acetic acid (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly bubble chlorine gas (14 g, 0.2 mol) through the cooled solution while maintaining the temperature between 0-5 °C. The rate of chlorine addition should be controlled.[1]

-

After the addition of chlorine is complete, allow the reaction mixture to stand at room temperature overnight to allow for the evolution of hydrogen chloride gas.

-

Heat the reaction mixture on a water bath for one hour to ensure the completion of the reaction.[1]

-

Pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel and wash with cold water.

-

Purify the crude 3,5-dichloro-2-hydroxybenzoic acid by recrystallization from dilute alcohol to obtain fine needles.

-

Dry the purified product under vacuum.

Expected Yield: Approximately 15-17 g (70-80%).

Step 2: Synthesis of 3,5-Dichloro-2-methoxybenzoic acid

This protocol is adapted from the methylation of phenolic acids using dimethyl sulfate.

Materials:

-

3,5-Dichloro-2-hydroxybenzoic acid (10.35 g, 0.05 mol)

-

Sodium hydroxide (4.4 g, 0.11 mol)

-

Dimethyl sulfate (7.5 g, 5.6 mL, 0.06 mol)

-

Water

-

Round-bottom flask (250 mL) with a reflux condenser and a dropping funnel

-

Water bath

-

Hydrochloric acid (concentrated)

-

Buchner funnel and filter paper

Procedure:

-

In a 250 mL round-bottom flask, dissolve 3,5-dichloro-2-hydroxybenzoic acid (10.35 g) in a solution of sodium hydroxide (4.4 g) in water (50 mL).

-

Warm the solution gently on a water bath.

-

Add dimethyl sulfate (7.5 g) dropwise from a dropping funnel to the warm solution with constant stirring.

-

After the addition is complete, reflux the mixture for two hours.

-

To saponify any ester that may have formed, add a solution of sodium hydroxide (1 g) in water (5 mL) and continue to reflux for an additional hour.

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the product precipitates completely.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 3,5-Dichloro-2-methoxybenzoic acid.

-

Dry the purified product under vacuum.

Expected Yield: Approximately 9.4-10.5 g (85-95%).

Mandatory Visualization

References

Application Notes and Protocols for the Synthesis of the Herbicide Dicamba

A Note on Chemical Nomenclature: The compound of interest for herbicide synthesis is 3,6-Dichloro-2-methoxybenzoic acid , commonly known as Dicamba. While the initial query referenced 3,5-Dichloro-2-methoxybenzoic acid, the vast body of scientific literature and patents focuses on the 3,6-dichloro isomer as the active herbicidal molecule. This document will therefore detail the synthesis of 3,6-Dichloro-2-methoxybenzoic acid (Dicamba).

Introduction

3,6-Dichloro-2-methoxybenzoic acid (Dicamba) is a selective, systemic herbicide widely used for the control of broadleaf weeds in various agricultural and non-agricultural settings.[1][2] First registered in 1967, it functions as an auxin mimic, causing uncontrolled growth and eventual death in susceptible plants.[3][4] Dicamba is a critical tool in modern agriculture, particularly for managing weeds that have developed resistance to other herbicides like glyphosate.[5][6] These application notes provide detailed protocols for the synthesis of Dicamba and its key intermediates, intended for researchers and professionals in the fields of agrochemical synthesis and drug development.

Synthetic Pathways

Several synthetic routes to Dicamba have been developed. The traditional methods often involve a high-pressure Kolbe-Schmitt carboxylation step, while newer approaches aim to circumvent this demanding reaction. Below are protocols for two prominent synthetic pathways.

Pathway 1: Synthesis from 2,5-Dichloroanisole